![molecular formula C22H15ClFN7O B2512466 N-(1-(1-(3-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-Fluorbenzamid CAS No. 1005953-72-9](/img/structure/B2512466.png)

N-(1-(1-(3-Chlorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-Fluorbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

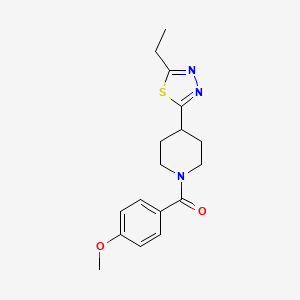

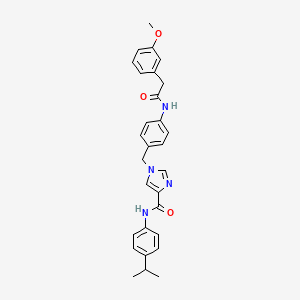

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a compound with significant potential across various scientific fields due to its complex structure and biological activity. This compound, being part of the pyrazolopyrimidine family, is characterized by its multi-ring system, combining pyrazole and pyrimidine moieties, which contribute to its diverse reactivity and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

- Chemistry::

Catalysis: This compound can serve as a catalyst or a catalyst precursor in organic reactions.

Material Science: Its derivatives can be explored for use in the creation of new materials with unique properties.

- Biology::

Molecular Probes: It can be used as a probe to study biological systems, given its ability to interact with various biomolecules.

Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms.

- Medicine::

Drug Development: Due to its complex structure, it holds promise for the development of new pharmaceuticals, particularly for targeting specific molecular pathways.

Diagnostic Agents: It could be explored for use in diagnostic imaging or as a marker in various assays.

- Industry::

Agriculture: Its derivatives may be used as pesticides or herbicides.

Polymer Science: Potential applications in the development of new polymers with advanced properties.

Wirkmechanismus

Target of Action

The primary target of the compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide interacts with its target Akt kinases by inhibiting their activity . This inhibition is achieved through an ATP-competitive mechanism , which means the compound competes with ATP for binding to the kinase, thus preventing the phosphorylation process that Akt kinases would normally perform .

Biochemical Pathways

By inhibiting Akt kinases, N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Inhibition of Akt leads to a decrease in the phosphorylation of downstream biomarkers, disrupting the normal functioning of this pathway .

Pharmacokinetics

The compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . These properties suggest that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide’s action include a decrease in the phosphorylation of Akt and downstream biomarkers . This leads to the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide involves several key steps:

Step 1: Synthesis of the 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate. This typically involves a cyclization reaction using 3-chlorobenzylamine and appropriate pyrazole derivatives under specific conditions.

Step 2: Introduction of the methyl group at the 3rd position on the pyrazole ring. This often requires selective methylation using reagents like methyl iodide in the presence of a base.

Step 3: Coupling the 3-fluorobenzoyl chloride with the prepared pyrazolo[3,4-d]pyrimidine intermediate to form the final compound. This acylation reaction is typically performed using a base such as triethylamine.

Industrial Production Methods: Industrial scale production would necessitate optimization of the above synthetic routes to improve yield and purity while ensuring cost-effectiveness and scalability. This involves:

Optimization of reaction conditions: Such as temperature, solvent, and reagent concentrations.

Implementation of continuous flow chemistry: For more efficient synthesis.

Purification steps: Including recrystallization or chromatography to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions at various positions on the pyrazole ring, especially at the methyl group.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The aromatic rings provide sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions depend on the substituents; common reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products: The products of these reactions can include modified pyrazolopyrimidines, with different substituents or functional groups, leading to potentially new derivatives with varied biological activities.

Vergleich Mit ähnlichen Verbindungen

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is unique due to its specific substitution pattern and ring structure, which distinguishes it from other pyrazolopyrimidine derivatives. Similar compounds include:

1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amine : Lacks the fluorobenzamide component.

**3-methyl-1

Eigenschaften

IUPAC Name |

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN7O/c1-13-8-19(28-22(32)14-4-2-6-16(24)9-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-3-5-15(23)10-17/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWILDBTBIDGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)

![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)

![11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2512390.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)

![N-(propan-2-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2512401.png)

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)